molecular formula C20H32N2O4 B4984881 N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide

N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide

Cat. No. B4984881
M. Wt: 364.5 g/mol
InChI Key: RQHJEUFWGDBUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and harm. Despite its dangerous properties, U-47700 has been studied for its potential use in scientific research.

Mechanism of Action

N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. By binding to this receptor, N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide can produce pain relief and feelings of euphoria. However, its effects on other opioid receptors, such as the delta and kappa receptors, are less well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide are similar to other opioids, including respiratory depression, sedation, and constipation. Additionally, N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide has been associated with a number of adverse effects, including seizures, cardiac arrest, and death.

Advantages and Limitations for Lab Experiments

While N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide has potential for use in scientific research, its dangerous properties and potential for abuse make it a risky substance to work with. Additionally, its effects on different opioid receptors are not well understood, which limits its potential applications in research.

Future Directions

Despite its limitations, N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide has potential for further study in the field of pain management and opioid addiction treatment. Future research could focus on developing safer analogs of N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide with fewer adverse effects, as well as investigating its effects on different opioid receptors and potential therapeutic applications. Additionally, further research is needed to understand the mechanisms underlying N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide's dangerous properties and potential for abuse.

Synthesis Methods

N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide is synthesized through a multi-step process involving the reaction of piperidine with 3,4,5-trimethoxybenzaldehyde, followed by the addition of diethylamine and acetic anhydride. This process yields a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide has been studied for its potential use in scientific research, particularly in the field of pain management. Its properties as an opioid receptor agonist have led to investigations into its use as an analgesic. Additionally, N,N-diethyl-1-(3,4,5-trimethoxybenzyl)-3-piperidinecarboxamide has been studied for its potential use in the treatment of opioid addiction and withdrawal.

properties

IUPAC Name

N,N-diethyl-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4/c1-6-22(7-2)20(23)16-9-8-10-21(14-16)13-15-11-17(24-3)19(26-5)18(12-15)25-4/h11-12,16H,6-10,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHJEUFWGDBUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5269373

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